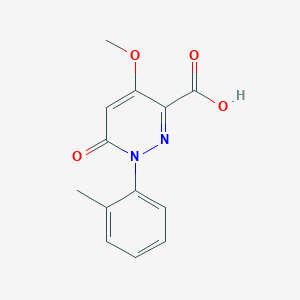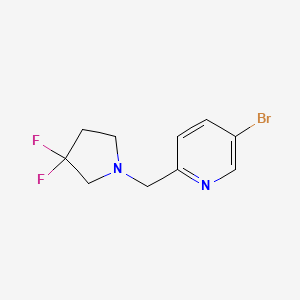
5-Bromo-2-(3,3-difluoropyrrolidin-1-ylmethyl)-pyridine
Vue d'ensemble
Description
5-Bromo-2-(3,3-difluoropyrrolidin-1-ylmethyl)-pyridine (5-Bromo-2-DFPMP) is a small molecule that has been studied in recent years for its potential applications in the field of medicinal chemistry. It is a derivative of pyridine, a naturally occurring heterocyclic aromatic compound. 5-Bromo-2-DFPMP has been demonstrated to possess a wide range of biochemical and physiological activities, including antifungal, antiviral, and anti-inflammatory properties. In addition, it has been found to have potential applications in the development of new drugs and as a tool for studying enzyme-substrate interactions.
Applications De Recherche Scientifique
Catalytic Applications and Pyridine Derivatives
Pyridine derivatives, including compounds similar to 5-Bromo-2-(3,3-difluoropyrrolidin-1-ylmethyl)-pyridine, play a crucial role in various fields, ranging from medicinal chemistry to material science. Pyrrolidine, a core structural motif in the chemical of interest, is widely utilized in drug discovery due to its versatility and the ability to enhance bioactive molecule selectivity. This five-membered ring structure contributes significantly to stereochemistry and three-dimensional molecular coverage, which is critical in the design of new compounds with specific biological profiles (Li Petri et al., 2021).
Pyridine scaffolds are instrumental in the development of new pharmaceuticals and agrochemicals. These compounds are recognized for their antibacterial, antifungal, anticancer, and antioxidant properties. Additionally, pyridine derivatives serve as effective chemosensors for detecting various ions and species, highlighting their importance in analytical chemistry and environmental monitoring (Abu-Taweel et al., 2022).
Role in Synthetic Chemistry
The compound is likely involved in synthetic pathways due to its structural uniqueness. Its bromo and difluoropyrrolidinyl groups suggest potential reactivity conducive to novel catalytic processes or as a precursor in organic synthesis. Research on pyridine and pyrrolidine derivatives has led to innovative synthetic routes, enhancing the development of complex molecules. Such compounds often serve as key intermediates in synthesizing bioactive molecules, highlighting their role in advancing pharmaceutical research and drug design (Gmeiner, 2020).
Propriétés
IUPAC Name |
5-bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-8-1-2-9(14-5-8)6-15-4-3-10(12,13)7-15/h1-2,5H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLPBSCNAWTYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile](/img/structure/B1415356.png)
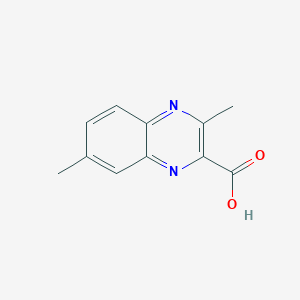
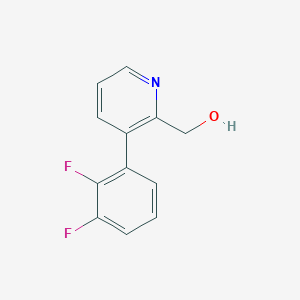
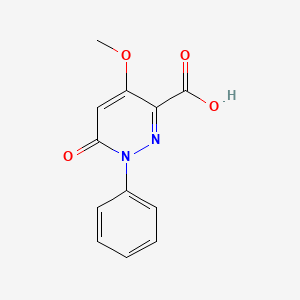


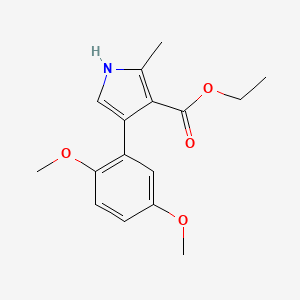
![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)

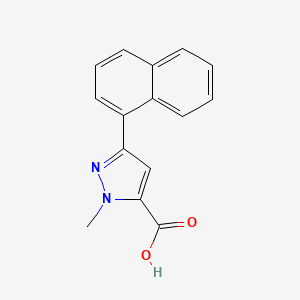

![{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415374.png)
![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)
